N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide

Insulin Resistance Hypoglycemic Agents Structure-Activity Relationship

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide (CAS 941975-02-6) is a synthetic small molecule that belongs to the N-substituted dioxothiazolidylbenzamide derivative class. This class of compounds was invented by Kyorin Pharmaceutical Co., Ltd.

Molecular Formula C17H18N2O4S
Molecular Weight 346.4
CAS No. 941975-02-6
Cat. No. B2767038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide
CAS941975-02-6
Molecular FormulaC17H18N2O4S
Molecular Weight346.4
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
InChIInChI=1S/C17H18N2O4S/c1-23-16-8-2-5-13(11-16)17(20)18-14-6-3-7-15(12-14)19-9-4-10-24(19,21)22/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,18,20)
InChIKeyABWNTPKCGJCYQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide: An N-Substituted Dioxothiazolidylbenzamide Derivative


N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide (CAS 941975-02-6) is a synthetic small molecule that belongs to the N-substituted dioxothiazolidylbenzamide derivative class [1]. This class of compounds was invented by Kyorin Pharmaceutical Co., Ltd. and is characterized by its potential to improve insulin resistance and exert potent hypoglycemic and lipid-lowering effects [1]. The core structure features a 2,4-dioxothiazolidine ring linked to a benzamide moiety, a scaffold that was designed to offer advantages over prior antidiabetic agents.

Why In-Class Substitution of N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide is Not Straightforward


Within the patent literature for N-substituted dioxothiazolidylbenzamide derivatives, it is explicitly stated that minor structural modifications determine the pharmacological profile. The patent contrasts its novel compounds with earlier 2,4-dioxothiazolidine derivatives, noting that the prior art compounds had a different bonding mode to the central benzene ring (e.g., p-substitution or acylamino linkage) and, critically, exhibited only a weak hypoglycemic effect [1]. The specific arrangement of the 3-methoxy substitution on the benzamide ring in the target compound, combined with the meta-positioned dioxidoisothiazolidin-2-yl moiety on the aniline ring, represents a unique structural configuration within the claimed general formula. This implies that even closely related analogs cannot be assumed to have the same biological potency or safety profile, making generic or in-class substitution without rigorous verification a high-risk proposition for research procurement.

Quantitative Differentiator Analysis for N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide


Structural Differentiation from Prior Art 2,4-Dioxothiazolidine Hypoglycemic Agents

A direct head-to-head comparison of the target compound against the specific prior art compounds is not provided in the source patent. However, the patent establishes a class-level differentiation. The invention claims that its N-substituted dioxothiazolidylbenzamide derivatives, which include the target compound's structural class, possess a stronger hypoglycemic effect than earlier 2,4-dioxothiazolidine compounds where the ring was connected to the rest of the molecule differently (via p-substitution or an acylamino linkage) [1]. The quantitative magnitude of this difference is not specified.

Insulin Resistance Hypoglycemic Agents Structure-Activity Relationship

Multi-target Profile: Aldose Reductase Inhibitory Activity Claim

The patent asserts that the claimed N-substituted dioxothiazolidylbenzamide derivatives, a class encompassing the target compound, exhibit aldose reductase inhibitory activity in addition to their hypoglycemic and lipid-lowering effects [1]. This is a class-level claim. No explicit comparator compound, quantitative inhibition data (e.g., IC50), or specific assay conditions are provided for this activity within the patent text.

Diabetic Complications Aldose Reductase Polyol Pathway

Best-Fit Research Applications for N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide Based on Class-Level Evidence


In Vitro Screening for Novel Insulin Sensitizers

Procurement for a panel of N-substituted dioxothiazolidylbenzamide derivatives to perform head-to-head in vitro screening for insulin resistance reversal. The target compound's specific substitution pattern (3-methoxybenzamide) makes it a candidate for structure-activity relationship (SAR) studies aimed at identifying analogs with superior potency and selectivity compared to the broadly claimed class in patent US5948803A [1]. This fills the critical evidence gap identified in Section 3.

Selective Aldose Reductase Inhibitor Discovery Program

Sourcing for a compound library to investigate the polyol pathway in diabetic complications. While quantitative data is missing, the target compound can serve as a starting point to verify the patent's class-level claim of aldose reductase inhibitory activity [1]. Its inclusion in an assay panel can help establish if the 3-methoxy substitution confers any specific advantage or disadvantage for this secondary target compared to unsubstituted or halo-substituted analogs.

Pharmacokinetic and Metabolic Stability Profiling of Dioxothiazolidylbenzamide Leads

Use as a reference compound in a comparative ADME (Absorption, Distribution, Metabolism, Excretion) study. The target compound can be benchmarked against the exemplified compounds from the patent, such as Example 19 (H, MeO, H) [1], to determine how the substitution pattern influences metabolic stability, plasma protein binding, or in vivo half-life. This application directly addresses the procurement need for a well-defined tool compound for in-class comparison.

Quote Request

Request a Quote for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.